molecular formula C24H27N3O2S B2692517 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897470-64-3

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B2692517
CAS RN: 897470-64-3
M. Wt: 421.56
InChI Key: QJUJGAOCHGEAMW-UHFFFAOYSA-N
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Description

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) describes the synthesis of compounds structurally related to benzothiazoles, including analogs similar to the mentioned compound. These synthesized compounds were evaluated for their antimicrobial activity, showcasing variable and modest activity against investigated strains of bacteria and fungi. The structural establishment was based on elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra (Patel, Agravat, & Shaikh, 2011).

Receptor Ligand Affinity and Potential Antipsychotic Activity

Berardi et al. (1996) explored structural modifications of arylpiperazines, focusing on sigma and 5-HT1A receptor ligands. Their research aimed at increasing sigma affinity and selectivity through the synthesis of compounds including a tetralin moiety, which is structurally similar to the compound . These compounds exhibited moderate to high sigma affinity and were evaluated for their potential as antipsychotic drugs due to their dual high 5-HT1A and sigma affinity (Berardi et al., 1996).

Anticancer Evaluation

Gouhar and Raafat (2015) synthesized a compound with a similar structure to evaluate its anticancer potential. The compound was allowed to react with different nucleophiles, leading to the synthesis of various derivatives. Some of these newly synthesized compounds were evaluated as anticancer agents, showcasing the potential application of such compounds in cancer treatment (Gouhar & Raafat, 2015).

Anti-Mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the queried compound, as new anti-mycobacterial chemotypes. The study involved the synthesis and assessment of structurally diverse benzo[d]thiazole-2-carboxamides, revealing several compounds with potent anti-mycobacterial activity, showcasing a new avenue for tuberculosis treatment research (Pancholia et al., 2016).

Mechanism of Action

properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-2-29-20-9-10-21-22(16-20)30-24(25-21)27-13-11-26(12-14-27)23(28)19-8-7-17-5-3-4-6-18(17)15-19/h7-10,15-16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUJGAOCHGEAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

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